N-(2,6-difluorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
Description
Nuclear Magnetic Resonance (NMR) Spectral Features
Proton NMR (¹H NMR) of the compound would exhibit:
- Aromatic protons : Multiplet signals between δ 7.2–8.5 ppm for the phenyl and imidazo[1,5-a]pyrazine protons.
- Amine proton : A broad singlet near δ 5.5–6.0 ppm (N–H).
- Fluorine coupling : Vicinal coupling (³J₆H-F ≈ 8–10 Hz) in the 2,6-difluorophenyl group.
Carbon-13 NMR (¹³C NMR) would show:
High-Resolution Mass Spectrometry (HRMS) Data Interpretation
HRMS would yield a molecular ion peak at m/z 322.34 ([M]⁺). Fragmentation patterns include:
Properties
CAS No. |
849199-78-6 |
|---|---|
Molecular Formula |
C18H12F2N4 |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
N-(2,6-difluorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine |
InChI |
InChI=1S/C18H12F2N4/c19-13-7-4-8-14(20)17(13)23-18-16-9-21-11-24(16)15(10-22-18)12-5-2-1-3-6-12/h1-11H,(H,22,23) |
InChI Key |
VAHHTDIPWRZGKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C3=CN=CN32)NC4=C(C=CC=C4F)F |
Origin of Product |
United States |
Preparation Methods
Oxidative Annulation Approach
A convenient and efficient method for preparing imidazo-fused bicyclic frameworks, including imidazo[1,5-a]pyrazines, involves oxidative annulation promoted by reagents such as IBX (o-iodoxybenzoic acid) and N-iodosuccinimide (NIS). This method allows the formation of the fused ring system from appropriate Mannich-type precursors under mild conditions.
Procedure : Mannich precursors are synthesized by condensation of an amine, an aldehyde, and a β-keto ester in the presence of a catalytic amount of phosphotungstic acid hydrate in acetonitrile at 60 °C for 24–72 hours. The resulting intermediates are then subjected to IBX/NIS oxidative annulation to form the imidazo[1,5-a]pyrazine core.
Purification : After reaction completion, the mixture is extracted with ethyl acetate, washed, dried, and purified by column chromatography and recrystallization.
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Precursors
Another approach involves nucleophilic aromatic substitution on halogenated imidazo[1,5-a]pyrazine derivatives:
Starting from 4-chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile analogs, reaction with primary or secondary amines in polyethylene glycol 400 (PEG 400) at elevated temperatures (around 120 °C) leads to rapid substitution of the chlorine atom by the amine nucleophile, forming the corresponding amino-substituted imidazo derivatives within minutes.
This method is efficient, base-free, and environmentally friendly, providing good yields and short reaction times.
Representative Preparation Procedure (Literature-Based)
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Amine (2,6-difluoroaniline), aldehyde, β-keto ester, phosphotungstic acid hydrate, acetonitrile, 60 °C, 24–72 h | Formation of Mannich precursor | 70–85 |
| 2 | Mannich precursor, IBX/NIS, room temperature to mild heating | Oxidative annulation to form imidazo[1,5-a]pyrazine core | 65–80 |
| 3 | Halogenated imidazo[1,5-a]pyrazine intermediate, 2,6-difluoroaniline, PEG 400, 120 °C, 5–30 min | Nucleophilic aromatic substitution to introduce amino group | 75–90 |
Analytical and Characterization Data
NMR Spectroscopy : Chemical shifts and coupling constants confirm the formation of the fused ring and substitution pattern. For example, proton NMR shows characteristic singlets for the imidazo ring protons and aromatic multiplets for phenyl and difluorophenyl groups.
Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular weight consistent with the target compound.
Purity : Chromatographic purification and recrystallization yield analytically pure compounds suitable for further biological or material studies.
Summary of Key Research Findings
The IBX/NIS oxidative annulation method provides a mild, efficient route to imidazo[1,5-a]pyrazine frameworks with good functional group tolerance.
Nucleophilic aromatic substitution in PEG 400 is a rapid, green, and high-yielding method for introducing amino substituents on halogenated heterocycles, including the 8-position of imidazo[1,5-a]pyrazines.
The combination of these methods enables the synthesis of this compound with high purity and yield, suitable for pharmaceutical or biochemical applications.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-difluorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyrazine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or pyrazine rings.
Scientific Research Applications
N-(2,6-difluorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine has several scientific research applications:
Medicinal Chemistry: The compound is being explored for its potential as an anti-tubercular agent.
Materials Science: It can be used as a building block for the synthesis of fluorescent probes and polymers.
Biological Research: The compound has shown activity in modulating GABA A receptors and inhibiting c-Met protein kinase.
Mechanism of Action
The mechanism of action of N-(2,6-difluorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound’s interaction with GABA A receptors and c-Met protein kinase also contributes to its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following table summarizes critical differences between N-(2,6-difluorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine and its closest analogs:
Structural and Functional Analysis
Substituent Effects
- Electron-Withdrawing vs. Electron-Donating Groups : The 2,6-difluorophenyl group in the target compound introduces electronegativity, which may enhance binding to electron-rich protein pockets (e.g., kinases or receptors). In contrast, the 2,6-dimethylphenyl analog (MW: 314.38) provides steric bulk and hydrophobicity, favoring interactions with lipophilic binding sites.
- Impact on Solubility : Fluorine atoms in the difluorophenyl variant may improve aqueous solubility compared to methyl groups, which could enhance bioavailability in drug design.
Binding Affinity and Ligand Efficiency The dimethylphenyl analog (PDB: 2ZYB) exhibits a high Tanimoto coefficient (0.72–0.8), indicating structural similarity to ligands with confirmed protein-binding activity.
Applications Herbicide vs. Medicinal Chemistry: Flumetsulam, a triazolopyrimidine analog with a sulfonamide group, is a commercial herbicide, highlighting the role of sulfonamide moieties in agrochemical activity.
Biological Activity
N-(2,6-difluorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine (CAS Number: 849199-78-6) is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews its chemical properties, synthesis, and biological activity based on diverse research findings.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₂F₂N₄ |
| Molecular Weight | 322.31 g/mol |
| LogP | 4.49 |
| PSA (Polar Surface Area) | 42.22 Ų |
The compound features a fused imidazole and pyrazine ring structure, which is common in various bioactive molecules. This structural configuration is crucial for its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions that introduce the difluorophenyl group and construct the imidazo[1,5-a]pyrazine core. Although specific synthetic routes for this compound are not extensively documented in the literature, similar compounds have been synthesized using methods involving cyclocondensation and functional group transformations.
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes findings from recent studies:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer (MCF7) | 1.46 | Inhibition of cell proliferation |
| Colon Cancer (HCT116) | 0.87 | Induction of apoptosis |
| Lung Cancer (A549) | 0.55 | Inhibition of angiogenesis via VEGFR-2 |
The compound's mechanism of action includes inhibition of key signaling pathways involved in tumor growth and survival. Notably, it has shown to inhibit VEGFR-2 kinase activity, which plays a critical role in angiogenesis—an essential process for tumor progression.
Case Studies
A case study involving this compound was conducted on xenograft models of human colorectal carcinoma. The study reported a reduction in tumor growth rates when administered orally at specific dosages over a defined period. The results indicated not only efficacy but also favorable pharmacokinetic properties that support its potential as an oral therapeutic agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Modifications to the phenyl and imidazo[1,5-a]pyrazine moieties can significantly influence its potency and selectivity against various biological targets. Research has demonstrated that substitutions at specific positions can enhance binding affinity to target proteins involved in cancer cell signaling pathways.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(2,6-difluorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine?
Answer:
The synthesis of imidazo[1,5-a]pyrazine derivatives typically involves cyclization reactions using halogenated precursors. For example:
- Stepwise coupling : React 5-phenylimidazo[1,5-a]pyrazin-8-amine precursors with 2,6-difluorophenyl groups via Buchwald-Hartwig amination or Ullmann coupling under palladium catalysis .
- Recrystallization : Purification often employs methanol or ethanol for crystal growth, as seen in analogous pyrazolo[1,5-a]pyrimidine syntheses .
- Validation : Confirm purity using HPLC (>95%) and characterize via , , and HRMS (e.g., ESI-MS for molecular ion peaks) .
Basic: How is the molecular structure of this compound validated, and what analytical techniques are critical?
Answer:
Structural validation requires:
- Single-crystal X-ray diffraction : Resolves bond angles and dihedral angles, especially for fluorine substituents .
- Spectroscopy :
- : Identify aromatic protons (e.g., 2,6-difluorophenyl protons at δ 6.8–7.2 ppm) and amine protons (δ 8.0–9.0 ppm).
- : Confirm fluorine environments (e.g., para-fluorine shifts at δ -110 to -120 ppm) .
- Elemental analysis : Match calculated vs. found values for C, H, N (e.g., ±0.3% deviation) .
Advanced: What strategies resolve contradictions in biological activity data for imidazo[1,5-a]pyrazine derivatives?
Answer:
Discrepancies in bioactivity (e.g., kinase inhibition vs. cytotoxicity) may arise from:
- Assay conditions : Standardize ATP concentrations (1 mM) and pH (7.4) for kinase assays to ensure reproducibility .
- Cellular context : Use isogenic cell lines to control for genetic variability. For example, test in HEK293 vs. HeLa cells to isolate target effects .
- Metabolite profiling : LC-MS/MS can identify off-target metabolites (e.g., oxidative degradation products) that may confound results .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for kinase targets?
Answer:
Key SAR strategies include:
- Fluorine substitution : The 2,6-difluorophenyl group enhances binding to hydrophobic kinase pockets (e.g., CDK2) by reducing polar surface area .
- Aminopyrazine core modifications : Introduce methyl or trifluoromethyl groups at position 5 to modulate steric hindrance and improve selectivity over related kinases (e.g., CDK4 vs. CDK2) .
- Docking simulations : Use Schrödinger Suite or AutoDock Vina to predict interactions with ATP-binding sites (e.g., hinge region hydrogen bonds) .
Advanced: What experimental designs mitigate synthetic challenges in scaling up this compound?
Answer:
Common issues (e.g., low yield in amination steps) are addressed via:
- Catalyst optimization : Replace Pd(OAc) with Xantphos-based catalysts for improved coupling efficiency (>80% yield) .
- Solvent screening : Use DMF or DMAc at 90–100°C for solubility, followed by aqueous workup to remove unreacted amines .
- Process analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring .
Basic: What safety and handling protocols are essential given its structural analogs’ toxicity profiles?
Answer:
- Acute toxicity : Classified as Category 4 (inhalation) and 5 (dermal) per GHS. Use fume hoods and PPE (nitrile gloves, lab coats) .
- Environmental hazard : Avoid aqueous discharge; collect waste in sealed containers labeled "UN 3077" .
- Storage : Store at 2–8°C under argon to prevent degradation .
Advanced: How does the compound’s fluorination pattern influence its pharmacokinetic properties?
Answer:
- Metabolic stability : The 2,6-difluorophenyl group reduces CYP450-mediated oxidation, extending half-life (e.g., t > 4 hrs in murine models) .
- Permeability : LogP calculations (e.g., SwissADME) predict moderate blood-brain barrier penetration (LogP ≈ 2.5) due to fluorine’s electronegativity .
- Solubility : Use co-solvents like PEG-400 (20% v/v) for in vivo dosing to enhance aqueous solubility (<0.1 mg/mL in water) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
